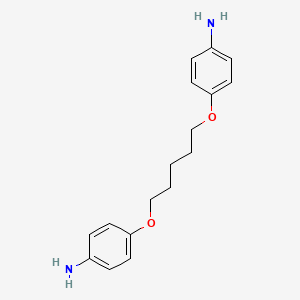

1,5-Bis(4-aminophenoxy)pentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-aminophenoxy)pentoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHXQWDUYXSTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1092-82-6 (di-hydrochloride) | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70178624 | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-56-2 | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Bis(p-aminophenoxy)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of 1,5-Bis(4-aminophenoxy)pentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis(4-aminophenoxy)pentane is an aromatic diamine characterized by two aminophenoxy groups linked by a flexible pentylene chain. This unique molecular architecture, combining rigid aromatic units with a flexible aliphatic spacer, imparts a desirable balance of properties, making it a valuable monomer in the synthesis of high-performance polymers and an attractive building block in medicinal chemistry. The ether linkages contribute to increased solubility and processability of the resulting polymers, while the diamine functionalities provide reactive sites for polymerization and further chemical modification. This technical guide provides a detailed overview of the synthesis, properties, and applications of this compound, with a focus on its role in materials science and as a potential scaffold in drug design.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2391-56-2 | [1][2] |

| Molecular Formula | C₁₇H₂₂N₂O₂ | [2] |

| Molecular Weight | 286.37 g/mol | [2] |

| IUPAC Name | 4-[5-(4-aminophenoxy)pentoxy]aniline | [] |

| Synonyms | 1,5-Di(p-aminophenoxy)pentane, 4,4'-(1,5-Pentanediylbis(oxy))bisbenzenamine | [] |

| Appearance | Solid | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar aprotic solvents like N,N-dimethylacetamide (DMAc) | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves a Williamson ether synthesis to form the dinitro precursor, 1,5-bis(4-nitrophenoxy)pentane. This is followed by the reduction of the nitro groups to the corresponding amino groups.

Experimental Protocols

Step 1: Synthesis of 1,5-Bis(4-nitrophenoxy)pentane

This procedure is based on the general principles of the Williamson ether synthesis.

-

Materials:

-

4-Nitrophenol

-

1,5-Dibromopentane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (2.2 equivalents) in DMF.

-

Add potassium carbonate (2.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Add 1,5-dibromopentane (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water with vigorous stirring to precipitate the product.

-

Filter the yellow solid, wash it thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.

-

Dry the crude product, 1,5-bis(4-nitrophenoxy)pentane, under vacuum. Recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water can be performed for further purification.

-

Step 2: Synthesis of this compound

This procedure utilizes a common method for the reduction of aromatic nitro compounds.

-

Materials:

-

1,5-Bis(4-nitrophenoxy)pentane

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

-

Procedure:

-

In a round-bottom flask, suspend 1,5-bis(4-nitrophenoxy)pentane (1.0 equivalent) in ethanol.

-

Add stannous chloride dihydrate (6-8 equivalents) to the suspension.

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-6 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH > 10) to precipitate the tin salts.

-

Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a solvent mixture like ethanol/water or toluene/hexane.

-

Synthesis Workflow

References

- 1. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene | Chemical Engineering Transactions [cetjournal.it]

In-Depth Technical Guide to the Characterization of 1,5-Bis(4-aminophenoxy)pentane Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the monomer 1,5-Bis(4-aminophenoxy)pentane. This diamine is a valuable building block in the synthesis of advanced polymers, such as polyimides and polyamides, which are of significant interest in various high-performance applications, including aerospace, electronics, and medical devices. This document details the synthetic route, purification methods, and a thorough analysis of its physicochemical properties through various spectroscopic and thermal techniques.

Core Properties

| Property | Value | Reference |

| CAS Number | 2391-56-2 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₂N₂O₂ | [1][2][5] |

| Molecular Weight | 286.37 g/mol | [1][2] |

| IUPAC Name | 4-[5-(4-aminophenoxy)pentoxy]aniline | [6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction between 1,5-dibromopentane and p-nitrophenol to yield the dinitro precursor, 1,5-Bis(4-nitrophenoxy)pentane. The subsequent step is the reduction of the nitro groups to primary amines.

Experimental Protocol: Synthesis of 1,5-Bis(4-nitrophenoxy)pentane (Precursor)

-

Reaction Setup: A round-bottom flask is charged with p-nitrophenol, a suitable solvent such as dimethylformamide (DMF), and a base, typically potassium carbonate.

-

Addition of Alkyl Halide: 1,5-dibromopentane is added dropwise to the stirred reaction mixture at an elevated temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude product.

-

Purification: The crude 1,5-Bis(4-nitrophenoxy)pentane is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Reduction to this compound

-

Reaction Setup: The purified 1,5-Bis(4-nitrophenoxy)pentane is dissolved in a solvent such as ethanol in a flask equipped with a reflux condenser.

-

Catalyst Addition: A catalytic amount of a reducing agent, such as palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature or with gentle heating.

-

Reaction Monitoring: The disappearance of the starting material is monitored by TLC.

-

Workup: Once the reaction is complete, the catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized this compound monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.7 | Doublet | 4H | Aromatic protons ortho to -O- |

| ~ 6.6 | Doublet | 4H | Aromatic protons meta to -O- |

| ~ 4.8 | Broad Singlet | 4H | -NH₂ protons |

| ~ 3.9 | Triplet | 4H | -O-CH₂- protons |

| ~ 1.8 | Quintet | 4H | -O-CH₂-CH₂- protons |

| ~ 1.6 | Quintet | 2H | -O-CH₂-CH₂-CH₂- proton |

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 152 | Aromatic C-O |

| ~ 141 | Aromatic C-N |

| ~ 116 | Aromatic C-H |

| ~ 115 | Aromatic C-H |

| ~ 68 | -O-CH₂- |

| ~ 29 | -O-CH₂-CH₂- |

| ~ 22 | -O-CH₂-CH₂-CH₂- |

-

Sample Preparation: Dissolve 5-10 mg of the purified monomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, Broad | N-H stretching (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending and Aromatic C=C stretching |

| 1510 - 1480 | Strong | Aromatic C=C stretching |

| 1240 - 1220 | Strong | Aryl-O-Alkyl ether C-O stretching (asymmetric) |

| 1050 - 1020 | Medium | Aryl-O-Alkyl ether C-O stretching (symmetric) |

| 830 - 810 | Strong | p-disubstituted benzene C-H out-of-plane bending |

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data

| m/z | Interpretation |

| 286.17 | [M]⁺ (Molecular ion) |

| 108.06 | [H₂N-C₆H₄-O]⁺ |

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase transitions of the monomer.

Thermal Analysis Data (Representative)

| Technique | Parameter | Value (°C) |

| TGA | Onset of Decomposition (T_onset) | > 250 |

| TGA | 5% Weight Loss (T_d5) | > 280 |

| DSC | Melting Point (T_m) | ~ 120 - 130 |

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum or alumina).

-

TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature where complete decomposition occurs (e.g., 800 °C).

-

DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) to observe endothermic and exothermic transitions. A heating-cooling-heating cycle can be used to study the glass transition and crystallization behavior.

Conclusion

This technical guide has outlined the essential aspects of the synthesis and characterization of the this compound monomer. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of polymer chemistry and materials science. The comprehensive characterization ensures the monomer's suitability for the development of high-performance polymers with tailored properties for advanced applications.

References

An In-depth Technical Guide to 1,5-Bis(4-aminophenoxy)pentane (CAS Number: 2391-56-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis(4-aminophenoxy)pentane is a symmetrical aromatic diamine featuring a flexible pentane linker connecting two 4-aminophenoxy moieties. Its chemical structure, characterized by the presence of two primary amine groups and ether linkages, makes it a versatile building block in various chemical syntheses. While its primary applications have historically been in polymer chemistry, its potential as a scaffold or linker in the design of novel bioactive molecules is an area of growing interest for medicinal chemists and drug discovery scientists. This guide provides a comprehensive overview of the technical data and potential applications of this compound relevant to the field of drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and characterization of novel compounds.

| Property | Value | Reference |

| CAS Number | 2391-56-2 | [1] |

| Molecular Formula | C₁₇H₂₂N₂O₂ | [1] |

| Molecular Weight | 286.37 g/mol | [1] |

| IUPAC Name | 4-[5-(4-aminophenoxy)pentoxy]aniline | [2] |

| Canonical SMILES | C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | [2] |

| Appearance | Off-white to light brown crystalline powder | Commercially available |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General chemical knowledge |

Spectroscopic Data Summary

| Spectroscopy | Key Features | Reference |

| ¹³C NMR | Spectra available in public databases. | [2] |

| Infrared (IR) | FTIR spectra available, showing characteristic amine and ether stretches. | [2] |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z 286.37. | [1] |

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is crucial for the preparation of derivatives and analogs. A common synthetic route involves a two-step process starting from 4-nitrophenol and 1,5-dibromopentane, followed by the reduction of the dinitro intermediate.

General Synthetic Workflow

The synthesis can be logically represented as a sequence of two key reactions: Williamson ether synthesis followed by a nitro group reduction.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, hypothetical protocol based on standard organic chemistry procedures for the synthesis of this compound.

Step 1: Synthesis of 1,5-Bis(4-nitrophenoxy)pentane

-

To a solution of 4-nitrophenol (2.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,5-dibromopentane (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 1,5-Bis(4-nitrophenoxy)pentane.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

Suspend 1,5-Bis(4-nitrophenoxy)pentane (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound, with its two reactive amine groups separated by a flexible linker, makes it an attractive component for the synthesis of various complex molecules with potential therapeutic applications.

Role as a Flexible Linker

In drug design, linkers play a crucial role in connecting two or more pharmacophores to create molecules with improved potency, selectivity, or pharmacokinetic properties. The pentane chain in this compound provides flexibility, which can be advantageous for optimizing the spatial orientation of the attached moieties for optimal interaction with their biological targets.

Caption: Logical relationship of this compound as a linker.

Potential as a Scaffold for Novel Kinase Inhibitors

The diamine structure of this compound can serve as a central scaffold for the synthesis of bivalent or dimeric inhibitors. For instance, in the context of kinase inhibitor design, the two amine groups can be functionalized with moieties that bind to the ATP-binding site or allosteric sites of two kinase monomers, potentially leading to enhanced affinity and selectivity.

Use in the Synthesis of Anticancer Agents

While direct evidence for the use of this compound in anticancer drug development is limited in the readily available literature, its structural motifs are present in various bioactive compounds. The aminophenoxy group is a common feature in many kinase inhibitors and other anticancer agents. The flexible pentane linker could be utilized to synthesize novel compounds with potential antiproliferative activities.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a commercially available diamine with a well-defined chemical structure and properties. While its documented applications are predominantly in materials science, its structural features present opportunities for its use as a versatile building block in medicinal chemistry and drug discovery. The presence of two reactive amine groups separated by a flexible five-carbon chain makes it a suitable candidate for the synthesis of novel linkers, scaffolds for bivalent inhibitors, and other complex bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents. Researchers are encouraged to consider this molecule in their design strategies for novel drugs targeting a variety of diseases.

References

An In-depth Technical Guide to the Molecular Structure of 1,5-Bis(4-aminophenoxy)pentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Bis(4-aminophenoxy)pentane is a symmetrical aromatic diamine that serves as a valuable monomer in the synthesis of advanced polymers. Its molecular architecture, characterized by two aminophenoxy moieties linked by a flexible pentane chain, imparts unique properties to the resulting materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of this compound. While detailed experimental data for this specific molecule is not extensively available in the public domain, this guide compiles existing information and supplements it with theoretical and analogous data to provide a thorough understanding for researchers and professionals in polymer chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₇H₂₂N₂O₂, possesses a molecular weight of 286.37 g/mol .[1][2][3] Its IUPAC name is 4-[5-(4-aminophenoxy)pentoxy]aniline.[3] The molecule consists of a central, flexible pentamethylene (-CH₂-)₅ chain ether-linked to the para positions of two aniline rings. This combination of a flexible aliphatic spacer and rigid aromatic units is a key determinant of its chemical and physical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₂N₂O₂ | [1][3] |

| Molecular Weight | 286.37 g/mol | [1][2][3] |

| CAS Number | 2391-56-2 | [1][2][3] |

| IUPAC Name | 4-[5-(4-aminophenoxy)pentoxy]aniline | [3] |

| Canonical SMILES | C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | [3][4] |

| InChI | InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be symmetrical. The aromatic protons on the para-substituted benzene rings should appear as two distinct doublets in the range of δ 6.5-7.5 ppm. The protons of the pentane chain will be observed as multiplets in the upfield region. The methylene protons adjacent to the oxygen atoms (-O-CH₂-) are expected to be the most deshielded of the aliphatic protons, likely appearing around δ 3.8-4.0 ppm. The central methylene protons (-CH₂-CH₂-CH₂-) would be expected at approximately δ 1.5-1.8 ppm. The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. The aromatic carbons will appear in the δ 110-160 ppm region. The carbon attached to the oxygen (C-O) will be the most downfield of the aromatic signals, while the carbon attached to the nitrogen (C-N) will also be significantly deshielded. The aliphatic carbons of the pentane chain will resonate in the upfield region, with the carbons directly bonded to oxygen (-O-CH₂) appearing around δ 65-70 ppm and the other methylene carbons at higher fields.

Table 2: Predicted NMR Spectral Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-H (ortho to -O) | 6.8 - 7.0 (d) | ~115 |

| Aromatic C-H (ortho to -NH₂) | 6.6 - 6.8 (d) | ~116 |

| Aromatic C (ipso to -O) | - | ~152 |

| Aromatic C (ipso to -NH₂) | - | ~141 |

| -O-CH₂- | 3.8 - 4.0 (t) | 67 - 69 |

| -O-CH₂-CH₂- | 1.7 - 1.9 (p) | 28 - 30 |

| -CH₂-CH₂-CH₂- | 1.5 - 1.7 (p) | 22 - 24 |

| -NH₂ | Variable (broad s) | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[3]

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3250 | N-H stretching (symmetric and asymmetric) | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H stretching | Aromatic C-H |

| 2950 - 2850 | C-H stretching (symmetric and asymmetric) | Aliphatic C-H (-CH₂-) |

| 1620 - 1580 | C=C stretching | Aromatic Ring |

| 1520 - 1480 | N-H bending | Primary Amine (-NH₂) |

| 1250 - 1200 | C-O-C stretching (asymmetric) | Aryl Ether |

| 1050 - 1000 | C-O-C stretching (symmetric) | Aryl Ether |

| 850 - 800 | C-H out-of-plane bending | p-disubstituted Benzene |

Mass Spectrometry

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 286. Fragmentation would likely occur at the ether linkages and within the pentane chain.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 286 | [C₁₇H₂₂N₂O₂]⁺ (Molecular Ion) |

| 177 | [H₂N-C₆H₄-O-(CH₂)₅]⁺ |

| 108 | [H₂N-C₆H₄-O]⁺ |

| 92 | [H₂N-C₆H₄]⁺ |

| 69 | [(CH₂)₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of such diaryl ethers is through a nucleophilic aromatic substitution reaction (Williamson ether synthesis). This would involve the reaction of a dihalide with an aminophenol.

Reaction: 2 eq. 4-aminophenol + 1,5-dibromopentane → this compound + 2 HBr

Procedure:

-

To a solution of 4-aminophenol (2.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added to deprotonate the phenolic hydroxyl group.

-

The mixture is stirred at room temperature for a period to ensure complete formation of the phenoxide.

-

1,5-dibromopentane (1.0 equivalent) is then added dropwise to the reaction mixture.

-

The reaction is heated to an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water to remove inorganic salts, and then dried.

-

Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Caption: Synthetic workflow for this compound.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard suite of analytical techniques.

Caption: Standard characterization workflow for synthesized compounds.

Applications in Research and Development

Polymer Chemistry

The primary application of this compound is as a diamine monomer in the synthesis of high-performance polymers such as polyimides and polyamides. The presence of the flexible pentane linker can improve the processability (e.g., solubility and melt flow) of the resulting polymers compared to their fully aromatic counterparts, while the aromatic amine functionalities contribute to thermal stability.

Caption: Role as a monomer in poly(ether imide) synthesis.

Drug Development

While there is no direct evidence of this compound being used in drug development, its structural motifs are present in molecules of biological interest. The aminophenoxy group is a known pharmacophore in various therapeutic areas. The flexible diether linkage could be explored as a linker in the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs). Further research into the biological activity of this molecule and its derivatives could reveal potential applications in medicinal chemistry.

Conclusion

This compound is a molecule with significant potential, primarily as a monomer for advanced polymers. This guide has provided a detailed overview of its molecular structure and predicted spectroscopic properties. While a comprehensive set of experimental data is not currently available in the public domain, the information presented here serves as a valuable resource for researchers and professionals. Future work should focus on the full experimental characterization of this compound and the exploration of its applications in both materials science and medicinal chemistry.

References

Solubility of 1,5-Bis(4-aminophenoxy)pentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Solubility of Diamine Monomers

The solubility of aromatic diamines like 1,5-Bis(4-aminophenoxy)pentane is a critical parameter in polymer synthesis. It directly influences the choice of solvent for polymerization, affecting reaction kinetics, molecular weight, and the processability of the resulting polymer. The introduction of flexible linkages, such as the pentoxy chain in this compound, is a common strategy to enhance the solubility of both the monomer and the final polymer.

Qualitative Solubility Profile

Based on literature concerning polyimides synthesized from aromatic diamines, it can be inferred that this compound would exhibit good solubility in polar aprotic solvents. Studies on polyimides derived from similar diamine monomers consistently report solubility in the following solvents:

-

N-Methyl-2-pyrrolidone (NMP)

-

N,N-Dimethylacetamide (DMAc)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

These solvents are frequently used for the synthesis of poly(ether imide)s, suggesting their suitability for dissolving the diamine monomer.[1] The resulting polyimides are often described as having good solubility in these common organic solvents, which is a desirable property for processing and application.[2][3]

It is important to note that while the final polymers are soluble, the monomer's solubility profile is a key factor in achieving a successful polymerization. For instance, in the one-step solution polymerization method for poly(ether imide)s, the solubility of the diamine monomer in the reaction solvent (often m-cresol) is crucial to prevent premature precipitation and to achieve a high molecular weight polymer.[3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter) for this compound in a range of organic solvents is not publicly available. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| N-Methyl-2-pyrrolidone (NMP) | ||||

| N,N-Dimethylacetamide (DMAc) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl sulfoxide (DMSO) | ||||

| m-Cresol | ||||

| Tetrahydrofuran (THF) | ||||

| Chloroform | ||||

| Dichloromethane |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] This method involves equilibrating a surplus of the solid compound with a solvent over a period of time and then measuring the concentration of the dissolved substance in the saturated solution.

Materials and Instruments

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with sealed caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[5] The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For better separation, centrifuge the vials at a high speed.[6]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Thermal Analysis of 1,5-Bis(4-aminophenoxy)pentane

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the thermal analysis of 1,5-Bis(4-aminophenoxy)pentane using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction to the Thermal Analysis of Aromatic Diamines

Aromatic diamines are a class of organic compounds that serve as crucial building blocks in the synthesis of high-performance polymers, such as polyimides and polyamides. Their thermal properties are of paramount importance as they dictate the processing conditions and the thermal stability of the resulting polymers. Thermal analysis techniques, primarily TGA and DSC, are indispensable for characterizing these properties.[1]

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] It provides critical information on the thermal stability, decomposition temperatures, and the composition of the material.[1]

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[4] DSC is used to determine thermal transitions such as melting, crystallization, and glass transitions.[4][5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and accurate thermal analysis data.

A dynamic TGA experiment is typically performed by heating the sample at a constant rate.[3]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of this compound is accurately weighed into a ceramic or platinum crucible.

-

Atmosphere: High-purity nitrogen is used as a purge gas at a flow rate of 50-100 mL/min to provide an inert atmosphere and prevent oxidation.[6]

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up from 30 °C to 800 °C at a heating rate of 10 °C/min.[6]

-

-

Data Analysis: The mass loss as a function of temperature is recorded. Key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) are determined from the TGA and its first derivative (DTG) curve.[7]

DSC experiments are conducted to identify thermal transitions.[8]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of this compound is hermetically sealed in an aluminum pan.[8]

-

Atmosphere: A nitrogen purge at a flow rate of 20-50 mL/min is maintained.[8]

-

Temperature Program: A heat/cool/heat cycle is often employed to erase the sample's thermal history.[8]

-

First Heating: Ramp from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min.

-

Cooling: Cool from 150 °C to 25 °C at a rate of 10 °C/min.

-

Second Heating: Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The melting point (Tm) is determined from the peak of the endothermic transition.[8]

Data Presentation: Representative Thermal Properties

The following tables summarize the expected quantitative data for the thermal analysis of this compound, based on the behavior of similar aromatic diamines.

Table 1: Representative TGA Data for this compound

| Parameter | Value | Description |

| Tonset (5% weight loss) | ~ 250 - 300 °C | The temperature at which a 5% loss of mass is observed, indicating the onset of significant thermal decomposition. |

| Tpeak (DTG) | ~ 300 - 350 °C | The temperature of the maximum rate of mass loss, corresponding to the peak of the first derivative of the TGA curve. |

| Residual Mass at 800 °C | < 10% | The percentage of the initial mass remaining at the end of the analysis, indicating the formation of char. |

Table 2: Representative DSC Data for this compound

| Parameter | Value | Description |

| Melting Point (Tm) | ~ 120 - 140 °C | The temperature at which the compound transitions from a solid to a liquid state, observed as an endothermic peak. |

| Enthalpy of Fusion (ΔHf) | ~ 100 - 150 J/g | The amount of heat absorbed during the melting process. |

Visualization of Experimental Workflow and Data Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for thermal analysis and the logical relationship between the data obtained from TGA and DSC.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Logical relationship of data from TGA and DSC analyses.

Interpretation of Results

-

TGA Curve: A typical TGA curve for an aromatic diamine like this compound would exhibit a stable baseline until the onset of decomposition. A significant, often single-step, mass loss would then occur, corresponding to the thermal degradation of the molecule.

-

DSC Thermogram: The DSC curve would show a distinct endothermic peak corresponding to the melting of the crystalline solid. The absence of other significant thermal events before decomposition would indicate that the compound is thermally stable up to its decomposition temperature.

By combining the information from both TGA and DSC, a comprehensive thermal profile of this compound can be established. This profile is critical for determining its suitability for various applications, particularly in the synthesis of thermally stable polymers, and for defining the processing parameters to avoid degradation.

References

- 1. azom.com [azom.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 7. scienceinfo.com [scienceinfo.com]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

Spectroscopic Analysis of 1,5-Bis(4-aminophenoxy)pentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,5-Bis(4-aminophenoxy)pentane, a molecule of interest in various research and development applications. Due to the limited availability of directly published complete spectral assignments, this document outlines the anticipated Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic characteristics based on the analysis of its constituent functional groups and data from analogous compounds. Furthermore, it presents standardized experimental protocols for acquiring high-quality spectroscopic data.

Predicted Spectroscopic Data

The structure of this compound comprises two para-substituted aniline rings linked by a pentyl ether chain. This combination of aromatic amine, ether, and aliphatic functionalities gives rise to a characteristic spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be symmetrical due to the molecule's structure. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing ether linkages on the aromatic rings, as well as the aliphatic chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (ortho to -O) | 6.8 - 7.0 | Doublet | 4H |

| Ar-H (ortho to -NH₂) | 6.6 - 6.8 | Doublet | 4H |

| -NH ₂ | 3.5 - 4.5 | Broad Singlet | 4H |

| -O-CH ₂- | 3.8 - 4.0 | Triplet | 4H |

| -O-CH₂-CH ₂- | 1.7 - 1.9 | Quintet | 4H |

| -CH₂-CH ₂-CH₂- | 1.5 - 1.7 | Quintet | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the molecule, showing distinct signals for the aromatic and aliphatic carbons. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the amino and alkoxy groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C -O (Aromatic) | 150 - 155 |

| C -NH₂ (Aromatic) | 140 - 145 |

| C H (Aromatic, ortho to -O) | 115 - 120 |

| C H (Aromatic, ortho to -NH₂) | 114 - 118 |

| -O-C H₂- | 67 - 70 |

| -O-CH₂-C H₂- | 28 - 32 |

| -CH₂-C H₂-CH₂- | 22 - 25 |

FTIR Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the N-H, C-H, C-O, and C-N bonds present in the molecule.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Amine (-NH₂) | N-H Scissoring | 1600 - 1650 | Medium |

| Aromatic C=C | C=C Stretch | 1500 - 1600 | Medium-Strong |

| Aryl Ether (C-O) | C-O Asymmetric Stretch | 1220 - 1260 | Strong |

| Aryl Ether (C-O) | C-O Symmetric Stretch | 1010 - 1050 | Medium |

| Aromatic C-N | C-N Stretch | 1250 - 1340 | Medium-Strong |

| Aromatic C-H | C-H Out-of-plane Bend | 810 - 850 | Strong |

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and FTIR spectra for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Gently agitate or sonicate the vial to ensure complete dissolution.

-

Transfer the solution to a standard 5 mm NMR tube using a clean pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

For ¹H NMR :

-

Acquire a single scan to check the signal-to-noise ratio.

-

Set the appropriate spectral width and number of scans (typically 8-16 for good signal-to-noise).

-

Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.

-

-

For ¹³C NMR :

-

Set up a proton-decoupled experiment.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Set the relaxation delay (D1) to 2-5 seconds.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

-

FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition :

-

Set the spectral range (typically 4000 - 400 cm⁻¹).

-

Select the desired number of scans (e.g., 16-32) and resolution (e.g., 4 cm⁻¹).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing :

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for NMR and FTIR analysis.

The Pentamethylene Bridge: A Technical Guide to its Influence in Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as polyimides and polyamides (aramids). The properties of these polymers are intrinsically linked to the chemical structure of their constituent monomers. The introduction of flexible aliphatic spacers, such as the pentamethylene (-(CH₂)₅-) group, between aromatic rings in diamine monomers is a key strategy for modulating polymer characteristics. This five-carbon, odd-numbered aliphatic chain disrupts the rigidity of the aromatic backbone, leading to significant changes in solubility, thermal properties, and mechanical performance. This technical guide provides an in-depth analysis of the effects of the pentamethylene spacer, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying structure-property relationships. Furthermore, it explores the potential biological activities of molecules containing this structural motif, offering insights for drug development professionals.

The "Odd-Even" Effect and the Pentamethylene Spacer

In the realm of aliphatic-aromatic polymers, the "odd-even" effect is a well-documented phenomenon where the number of methylene units in the flexible spacer dictates the polymer's crystallographic structure and macroscopic properties.[1][2][3][4]

-

Even-numbered spacers (e.g., butyl, hexyl) allow the polymer chains to adopt a more planar, all-trans conformation. This facilitates efficient packing and strong intermolecular hydrogen bonding, typically resulting in higher melting points (Tm), increased crystallinity, and enhanced mechanical strength.[2]

-

Odd-numbered spacers , such as pentamethylene, introduce a "kink" or partial gauche conformation into the polymer chain.[2] This disrupts the planarity and packing efficiency.[1] As a consequence, polymers with an odd number of methylene groups generally exhibit lower melting points, reduced crystallinity, and potentially greater flexibility compared to their even-numbered counterparts.[1][2]

The pentamethylene spacer, therefore, provides a tool to enhance polymer processability by lowering melting temperatures and improving solubility, albeit often with a trade-off in ultimate thermal stability and stiffness.[1]

Data on Polymer Properties

The incorporation of a pentamethylene spacer into the backbone of aromatic polymers significantly influences their thermal and mechanical properties. The following tables summarize representative data for semi-aromatic polyamides, which are polymers formed from an aliphatic diamine and an aromatic diacid or vice versa. While specific data for a single polymer derived from a pentamethylene-spaced aromatic diamine is compiled from multiple sources describing general trends, these tables provide a quantitative context for the expected performance.

| Table 1: Thermal Properties of Representative Semi-Aromatic Polyamides | |

| Property | Value Range |

| Glass Transition Temperature (Tg) | 150 - 250 °C[5] |

| Melting Temperature (Tm) | Generally lower than even-numbered spacer analogues due to the odd-even effect.[2][4] |

| 5% Weight Loss Temperature (Td5%) | 350 - 450 °C[5][6] |

| Char Yield at 800 °C (Nitrogen) | 45 - 60%[7] |

| Table 2: Mechanical Properties of Representative Semi-Aromatic Polyamide Films | |

| Property | Value Range |

| Tensile Strength | 60 - 90 MPa[5][8] |

| Tensile Modulus | 1.8 - 2.5 GPa[7][8] |

| Elongation at Break | 10 - 20%[7] |

Experimental Protocols

Protocol 1: Synthesis of a Pentamethylene-Spaced Aromatic Diamine (e.g., 1,5-Bis(4-aminophenoxy)pentane)

This protocol describes a representative nucleophilic aromatic substitution reaction to synthesize an aromatic diamine with a pentamethylene ether linkage.

Materials:

-

4-Nitrophenol

-

1,5-Dibromopentane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate

-

Palladium on Carbon (Pd/C) catalyst, 10%

-

Ethanol

Procedure:

-

Synthesis of 1,5-Bis(4-nitrophenoxy)pentane:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenol (2.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous DMF.

-

Heat the mixture to 80°C with stirring.

-

Add 1,5-dibromopentane (1.0 equivalent) dropwise to the solution.

-

Increase the temperature to 120°C and maintain the reaction under reflux for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and recrystallize from ethanol to yield pure 1,5-bis(4-nitrophenoxy)pentane.

-

-

Reduction to this compound:

-

In a hydrogenation flask, suspend the synthesized 1,5-bis(4-nitrophenoxy)pentane in ethanol.

-

Carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the nitro compound).

-

Add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

-

Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).

-

Filter the hot solution through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from an ethanol/water mixture to obtain the pure diamine monomer, this compound.

-

Protocol 2: Synthesis of a Semi-Aromatic Polyamide

This protocol outlines the low-temperature solution polycondensation to form a polyamide from the synthesized diamine and an aromatic diacid chloride.[9]

Materials:

-

This compound (from Protocol 1)

-

Terephthaloyl chloride

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Methanol

Procedure:

-

Polymerization:

-

In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous NMP.

-

Cool the solution to 0°C in an ice bath.

-

Add terephthaloyl chloride (1.0 equivalent) as a solid in one portion under a nitrogen blanket with vigorous stirring.

-

Add anhydrous pyridine (2.0 equivalents) to the mixture to act as an acid scavenger.

-

Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

-

Polymer Isolation and Purification:

-

Pour the viscous polymer solution (polyamic acid) slowly into a large volume of rapidly stirring methanol to precipitate the polyamide.

-

Filter the fibrous polymer precipitate.

-

Wash the polymer extensively with hot water and then with methanol to remove unreacted monomers and salts.

-

Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

-

Visualizing Workflows and Relationships

The following diagrams illustrate the key processes and concepts discussed in this guide.

Relevance to Drug Development

While the primary application of pentamethylene-spaced aromatic diamines is in materials science, the core chemical structure—two aromatic amine moieties linked by an aliphatic chain—is relevant in medicinal chemistry. Molecules with similar bis- structures have been investigated for various biological activities.

-

Antimicrobial Activity: Cationic compounds such as bis-guanidino-alkanes and bis-amidino-phenoxy-alkanes have demonstrated antibacterial properties.[10] The length of the alkane chain is often a critical determinant of activity. Similarly, bis(4-aminopyridinium) compounds with varying alkane linker lengths have been evaluated as potential disinfectants, showing that antibacterial activity increases with chain length.[11]

-

Antifungal and Antibacterial Agents: Studies on novel amine-derived bis-azoles have shown that linking two active pharmacophores can result in compounds with significant antibacterial and antifungal efficacy.[12]

-

General Considerations: The pentamethylene linker provides a specific spatial separation and conformational flexibility between two aromatic groups. This can be exploited in drug design to target dimeric proteins or to span across binding sites on a biological target. The lipophilicity and metabolic profile of a drug candidate would also be influenced by the inclusion of such a spacer.

Professionals in drug development can consider the pentamethylene-linked aromatic diamine as a scaffold for synthesizing novel, symmetrically designed molecules to explore structure-activity relationships where the distance and orientation between two pharmacophores are key variables.[13]

References

- 1. Stress-strain Response of High-performance Crystalline Aromatic-aliphatic Polyamides [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. addi.ehu.es [addi.ehu.es]

- 5. Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Aromatic Polyamides [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chemrevlett.com [chemrevlett.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological activities of novel amine-derived bis-azoles as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of biologically active bis-[4-amino-5-mercapto-1,2,4- triazol-3yl]-alkanes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

"literature review of flexible diamine monomers for polyimides"

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of high-performance polymers has led to significant research into polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] However, traditional aromatic polyimides often suffer from poor processability due to their rigid backbones, limiting their applications.[1][2] The incorporation of flexible diamine monomers into the polyimide backbone has emerged as a key strategy to overcome these limitations, enhancing solubility and processability while maintaining desirable thermal and mechanical properties.[1][2] This technical guide provides a comprehensive literature review of flexible diamine monomers for polyimides, focusing on their synthesis, the properties of the resulting polymers, and the experimental methodologies used for their characterization.

Core Concepts: The Role of Flexibility

The introduction of flexible linkages into the diamine monomer disrupts the rigid, planar structure of conventional polyimide chains. This disruption reduces intermolecular charge-transfer complex (CTC) formation and chain packing efficiency, leading to a range of beneficial property modifications.[3][4] Key classes of flexible diamine monomers include those containing:

-

Ether Linkages: Ether groups (–O–) introduce kinks into the polymer backbone, increasing flexibility and solubility.[1][5][6][7]

-

Siloxane Groups: Siloxane linkages (–Si–O–Si–) are highly flexible and can significantly lower the glass transition temperature (Tg) and improve the dielectric properties of polyimides.[8][9][10]

-

Alkyl Chains: The incorporation of aliphatic chains, either in the main backbone or as pendant groups, enhances flexibility and solubility.[2][11]

-

Fluorinated Groups: While often introduced to reduce dielectric constant and moisture absorption, bulky fluorinated groups like hexafluoroisopropylidene (–C(CF₃)₂–) also impart flexibility.[6][7][8][9]

The selection of a specific flexible diamine allows for the fine-tuning of polyimide properties to meet the demands of various advanced applications, from microelectronics to aerospace.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the reviewed literature, offering a comparative overview of the properties of polyimides synthesized with different flexible diamine monomers.

Table 1: Thermal Properties of Polyimides with Flexible Diamines

| Diamine Monomer | Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Reference |

| 1,4-phenylenedi(oxy-4,4′-aniline) | Various | 207 - 228 | 300 - 450 (10% weight loss) | [1] |

| 4,4'-oxydianiline (ODA) | 6FDA | 320 | - | [6] |

| TPE-6FDA | 6FDA | 296 | - | [6] |

| Siloxane-containing diamines | Siloxane-containing dianhydride | - | > 450 | [8][9] |

| 2-cyano-4,4′-diaminodiphenyl ether | Various | High | > 500 (in air) | [12] |

| Naphthalene-containing diamines | Various | > 290 | > 510 (in nitrogen) | [11] |

Table 2: Mechanical Properties of Polyimides with Flexible Diamines

| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |

| TPDA-aODA | TPDA | - | 96 | - | [5] |

| DABA-6FDA | 6FDA | 248.1 | - | 3.4 | [6] |

| ODA-6FDA | 6FDA | 152.5 | - | 2.1 | [6] |

Table 3: Dielectric Properties of Polyimides with Flexible Diamines

| Diamine Monomer | Dianhydride | Dielectric Constant (Dk) | Dielectric Loss (Df) | Reference |

| TPDA-aODA | TPDA | 3.34 (@ 50% RH) | 0.0023 | [5] |

| FPEsIs | 6FDA | ~3.0 | ~0.002 - 0.003 | [6] |

Experimental Protocols

The synthesis and characterization of polyimides from flexible diamine monomers typically follow established procedures. Below are detailed methodologies for key experiments cited in the literature.

Polyimide Synthesis: Two-Step Polymerization

The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) (PAA) precursor followed by thermal or chemical imidization.[5][13]

-

Poly(amic acid) Synthesis:

-

In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), the diamine monomer (e.g., 5.0 mmol) is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) (e.g., 15 mL).[5]

-

The solution is stirred at room temperature until the diamine is completely dissolved.

-

An equimolar amount of the dianhydride (e.g., 5.0 mmol) is gradually added to the stirred solution.[5]

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 2 to 24 hours) to form a viscous PAA solution.[1][5]

-

-

Thermal Imidization:

-

The PAA solution is cast onto a clean glass plate.[5]

-

The cast film is heated in a stepwise manner to remove the solvent and induce cyclization to the polyimide. A typical heating program is: 80-100 °C for 30 minutes to 18 hours, followed by incremental increases in temperature, for instance, 150 °C for 2 hours, 200 °C for 2 hours, 250 °C for 2 hours, and finally 280 °C for 2 hours.[1][5]

-

Characterization Techniques

-

Inherent Viscosity: The inherent viscosity of the PAA or polyimide solution is measured at a specific concentration (e.g., 0.1 or 0.2 g/dL) in a suitable solvent (e.g., NMP, DMSO) at a constant temperature (e.g., 25 or 30 °C) using a viscometer.[1][14]

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of the polyimides. The temperature at which 5% or 10% weight loss occurs is recorded under a nitrogen or air atmosphere at a specified heating rate (e.g., 10 °C/min).[1][14]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polyimides. The sample is heated at a specific rate (e.g., 10 °C/min) under a nitrogen atmosphere.[3]

-

-

Mechanical Testing: The tensile properties of the polyimide films, such as tensile strength, elongation at break, and Young's modulus, are measured using a universal testing machine according to standard methods (e.g., ASTM D882).

-

Dielectric Analysis: The dielectric constant and dielectric loss of the polyimide films are measured over a range of frequencies using a dielectric analyzer or an impedance analyzer.

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to flexible diamine monomers and their impact on polyimide properties.

Caption: General structure of a flexible diamine monomer.

Caption: Two-step synthesis workflow for flexible polyimides.

Caption: Structure-property relationship of flexible polyimides.

Conclusion

The incorporation of flexible diamine monomers is a powerful and versatile strategy for tailoring the properties of polyimides. By carefully selecting the type and structure of the flexible linkage, researchers can develop advanced materials with enhanced processability, lower dielectric constants, and tunable thermal and mechanical properties. This guide provides a foundational understanding of the current state of research in this field, offering valuable insights for the design and development of next-generation high-performance polyimides for a wide array of technological applications.

References

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. dspace.ncl.res.in [dspace.ncl.res.in]

- 3. researchgate.net [researchgate.net]

- 4. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Low Dielectric Poly(imide siloxane) Films Enabled by a Well-Defined Disiloxane-Linked Alkyl Diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Polyimide - Wikipedia [en.wikipedia.org]

- 14. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Utilizing 1,5-Bis(4-aminophenoxy)pentane

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] These characteristics make them suitable for a wide range of applications, including aerospace, electronics, and as specialty membranes. The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride.[1][3] The properties of the resulting polyimide can be tailored by carefully selecting the monomeric precursors.[4] The use of flexible diamines, such as 1,5-Bis(4-aminophenoxy)pentane, can impart greater solubility and processability to the final polymer.

Experimental Protocols

Two primary methods for polyimide synthesis are the two-step and one-step procedures. The two-step method, which proceeds through a soluble poly(amic acid) intermediate, is the most common approach.[1][4] The one-step method involves direct polymerization at high temperatures.[3][5]

Protocol 1: Two-Step Synthesis via Poly(amic acid) Intermediate

This method involves the formation of a soluble poly(amic acid) precursor at room temperature, followed by thermal or chemical imidization to yield the final polyimide.[4]

Materials:

-

This compound

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP) (anhydrous)

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Addition funnel

-

Glass plate for casting

-

Vacuum oven

Procedure:

-

Poly(amic acid) Synthesis:

-

In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous DMAc or NMP.

-

Once the diamine has completely dissolved, slowly add an equimolar amount of the chosen dianhydride powder to the solution in portions under a nitrogen atmosphere.

-

Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

-

Film Casting and Thermal Imidization:

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

-

Place the cast film in a vacuum oven and subject it to a staged heating program. A typical cycle would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization and solvent removal.[4]

-

After cooling to room temperature, the polyimide film can be peeled from the glass substrate.

-

-

Chemical Imidization (Alternative):

-

To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst.[6]

-

Stir the mixture at room temperature for several hours.

-

Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

-

Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.

-

Protocol 2: One-Step High-Temperature Solution Polymerization

This method directly produces the polyimide by carrying out the polymerization at elevated temperatures in a high-boiling solvent.[3][5]

Materials:

-

This compound

-

Aromatic dianhydride (e.g., PMDA, 6FDA)

-

High-boiling solvent (e.g., m-cresol, nitrobenzene)

-

Toluene (as an azeotroping agent)

-

Ethanol

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask with a Dean-Stark trap and condenser

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Heating mantle

Procedure:

-

Polymerization:

-

To a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and the dianhydride.

-

Add the high-boiling solvent (e.g., m-cresol) and a small amount of toluene.

-

Heat the reaction mixture to a temperature of 180-200°C with continuous stirring under a nitrogen flow.

-

Water formed during the imidization process is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Continue the reaction for several hours until the desired viscosity is achieved.

-

-

Polymer Isolation:

-

After cooling the reaction mixture to room temperature, pour the viscous solution into a large volume of a non-solvent such as ethanol to precipitate the polyimide.

-

Filter the fibrous polymer, wash it extensively with ethanol, and dry it in a vacuum oven.

-

Data Presentation

The following tables summarize representative properties of polyimides derived from various flexible ether-linked aromatic diamines and different dianhydrides. This data can serve as an estimate for the expected performance of polyimides based on this compound.

Table 1: Thermal Properties of Representative Polyimides

| Dianhydride | Diamine | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |

| PMDA | 2,6-Bis(4-aminophenoxy)naphthalene | >400 | 543 (in N2) |

| 6FDA | 2,6-Bis(4-aminophenoxy)naphthalene | 295 | 563 (in N2) |

| BTDA | 4,4'-bis(p-aminophenoxy)diphenylsulfone | Not Reported | ~500 |

| 6FDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 316 | 531 (in air) |

Data sourced from references[2][7][8].

Table 2: Mechanical Properties of Representative Polyimide Films

| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | |---|---|---|---| | PMDA | 2,6-Bis(4-aminophenoxy)naphthalene | 124 | 2.3 | 7 | | 6FDA | 2,6-Bis(4-aminophenoxy)naphthalene | 105 | 1.5 | 22 | | TAHQ | Aromatic Diamines | 42.0 - 83.8 | 2.5 - 4.7 | 2.1 - 5.4 | | PAHP | Aromatic Diamines | 42.0 - 83.8 | 2.5 - 4.7 | 2.1 - 5.4 |

Data sourced from references[7][9].

Table 3: Solubility of Representative Polyimides

| Dianhydride | Diamine | Soluble in |

| 6FDA | 2,6-Bis(4-aminophenoxy)naphthalene | Polar aprotic solvents (e.g., NMP, DMAc) |

| BTDA | DMEPMA | THF, DMF, DMAc, NMP, CH2Cl2 |

| BSAA | DMEPMA | THF, DMF, DMAc, NMP, CH2Cl2 |

DMEPMA: 3,3'-dimethyl-4,4'-diamino-5,5'-diethyldiphenylmethane; BSAA: bis(phthalic anhydride)sulfone. Data sourced from references[7][10].

Mandatory Visualization

The following diagram illustrates the workflow for the two-step synthesis of polyimide films.

Caption: Workflow for the two-step synthesis of a polyimide film.